2-Chloro-N-phenylisonicotinamide

Descripción

Nomenclature and Chemical Structure within an Academic Context

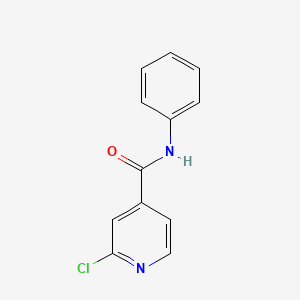

The systematic name for this compound is 2-chloro-N-phenylpyridine-4-carboxamide. drugs.com This name precisely describes its molecular architecture: a pyridine (B92270) ring with a carboxamide group at the 4-position. The nitrogen of the amide is substituted with a phenyl group, and a chlorine atom is attached to the 2-position of the pyridine ring.

The structure of 2-Chloro-N-phenylisonicotinamide is characterized by the planar pyridine and phenyl rings. The amide linkage introduces a degree of conformational flexibility. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming its structure. For instance, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group. scielo.br The 1H NMR spectrum would provide information about the protons on the pyridine and phenyl rings. scielo.br

Academic Significance and Research Impetus of this compound

The academic significance of this compound stems primarily from its potential as a scaffold in drug discovery and as an intermediate in the synthesis of more complex molecules. The isonicotinamide (B137802) core is a well-established pharmacophore found in various biologically active compounds. nih.gov The introduction of a chlorine atom and a phenyl group can significantly modulate the physicochemical and biological properties of the parent molecule.

Research into chlorinated N-phenylacetamide derivatives has demonstrated a range of biological activities, including antifungal and antibacterial properties. researchgate.net Studies on similar chlorinated pyridine derivatives have also shown potential as antitumor agents. scielo.br This provides a strong impetus for investigating the biological profile of this compound. Furthermore, the reactivity of the chlorine atom on the pyridine ring makes it a key handle for further functionalization, allowing for the creation of diverse chemical libraries for screening purposes.

A general synthesis procedure for this compound involves the reaction of 2-chloroisonicotinoyl chloride with aniline (B41778). chemicalbook.com The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane (B1671644) in the presence of a base. chemicalbook.com

Historical Perspectives in Isonicotinamide Chemistry and Chlorinated Derivatives Research

The study of isonicotinamide and its derivatives has a rich history rooted in the development of pharmaceuticals. Isonicotinamide itself is an isomer of nicotinamide (B372718) (a form of vitamin B3) and has been a subject of interest for its biological activities. nih.gov

The exploration of chlorinated organic compounds gained significant momentum in the 20th century with the discovery of their wide-ranging applications, from pesticides to pharmaceuticals. In the context of pyridine chemistry, the introduction of chlorine atoms has been a common strategy to create intermediates for further chemical transformations or to enhance the biological activity of molecules. The synthesis of chlorinated nicotinic acid derivatives, for example, has been an active area of research for the preparation of agrochemicals and pharmaceuticals. The development of methods to selectively introduce chlorine into the pyridine ring has been a key focus of synthetic organic chemists.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAXNWGTCKPZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567864 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-83-8 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthetic Routes to 2-Chloro-N-phenylisonicotinamide

The synthesis of this compound can be achieved through various strategies, primarily involving the formation of the amide bond between a 2-chlorinated isonicotinic acid derivative and aniline (B41778).

Multi-step Synthetic Strategies

A common and high-yielding multi-step approach to this compound begins with the synthesis of 2-chloronicotinic acid. This key intermediate can be prepared through several pathways, including the oxidation of 2-chloro-3-alkyl or 2-chloro-3-olefin pyridine (B92270) using ozone in the presence of an acetate (B1210297) catalyst. Another route involves the N-oxidation of nicotinic acid with hydrogen peroxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃).

Once 2-chloronicotinic acid is obtained, it is typically converted to the more reactive 2-chloroisonicotinoyl chloride. This is often achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The final step is the amidation of 2-chloroisonicotinoyl chloride with aniline. A well-documented procedure involves dissolving 2-chloroisonicotinoyl chloride in a solvent like 1,2-dichloroethane (B1671644) and cooling the mixture. A solution of aniline and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is then added slowly. The reaction is initially stirred at a low temperature and then heated to drive it to completion. This method has been reported to produce this compound in high yields, around 92%, after purification by recrystallization. chemicalbook.com

Catalytic Approaches and Reaction Optimization

While direct catalytic optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of catalytic amidation are well-established and applicable. The use of coupling agents in the amidation of 2-chloronicotinic acid with aniline represents a key catalytic strategy. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of the amide bond under mild conditions.

For related nicotinamide (B372718) derivatives, lipase (B570770) enzymes, such as Novozym® 435 from Candida antarctica, have been successfully employed as biocatalysts for the amidation of methyl nicotinate (B505614) with various amines. rsc.org This enzymatic approach offers a green and efficient alternative to traditional chemical methods, often resulting in high product yields in shorter reaction times. rsc.org Although not specifically reported for this compound, this methodology suggests a promising avenue for future research into more sustainable synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized for the synthesis of aryl-substituted thiophenes, demonstrating the versatility of palladium catalysts in forming carbon-carbon bonds in heterocyclic systems. youtube.com Similar palladium-catalyzed methods could potentially be adapted for the synthesis of N-aryl isonicotinamides. nih.govnih.govorganic-chemistry.orgyoutube.com

Optimization of the amidation reaction would typically involve screening different solvents, bases, and coupling agents to maximize yield and minimize side reactions. The choice of solvent can be critical, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being common choices. The selection of the base is also important to neutralize the HCl generated during the reaction when starting from the acid chloride, with tertiary amines like triethylamine (B128534) (TEA) or DIPEA being frequently used.

Alternative Chlorination Techniques in Isonicotinamide (B137802) Synthesis

The introduction of the chlorine atom at the 2-position of the pyridine ring is a crucial step in the synthesis of the target compound. Traditional methods often rely on reagents like phosphorus oxychloride (POCl₃). However, these can be harsh and produce significant waste.

Alternative chlorinating agents for heterocyclic systems are an active area of research. N-Chlorosuccinimide (NCS) is a common and milder alternative for chlorination. For instance, in the synthesis of a related compound, 2-chloro-N-methylisonicotinamide, NCS was used as the chlorinating agent. Other reagents listed for chlorination include sulfuryl chloride (SO₂Cl₂) and trichloroisocyanuric acid (TCCA). acsgcipr.orgacsgcipr.org

A novel method for the regioselective C2-chlorination of heterocyclic N-oxides has been developed using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents. This method has shown high efficiency and selectivity for a broad range of substrates.

For the synthesis of the precursor 2-chloronicotinic acid, methods have been developed that are more environmentally friendly. One such method involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone, which avoids the use of harsh chlorinating agents in the final steps.

Synthesis of Related Isonicotinamide and Nicotinamide Derivatives

The synthetic methodologies used for this compound can be extended to produce a wide array of related isonicotinamide and nicotinamide derivatives with potential biological activities.

For example, a series of N-(arylmethoxy)-2-chloronicotinamides have been synthesized and evaluated for their herbicidal activity. nih.gov In these syntheses, 2-chloronicotinic acid is coupled with various N-(arylmethoxy)amines. One notable derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited significant herbicidal activity. nih.gov

The synthesis of N-(4-phenylthiazol-2-yl) nicotinamide derivatives has also been reported, where 2-amino-4-phenyl thiazoles are conjugated with nicotinic acids. These compounds have been investigated for their potential to combat bacterial wilt in tomatoes.

Furthermore, the development of a green synthesis of nicotinamide derivatives using the reusable lipase Novozym® 435 has been demonstrated. rsc.org This biocatalytic approach was used to synthesize a range of nicotinamide derivatives from methyl nicotinate and various amines, achieving high yields in a short reaction time. rsc.org

The following table summarizes the synthesis of some related derivatives:

| Derivative Name | Starting Materials | Key Reagents/Catalysts | Reported Yield |

| 2-Chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | 2-Chloronicotinic acid, N-((3,4-dichlorobenzyl)oxy)amine | Coupling agents | Not specified |

| N-(4-phenylthiazol-2-yl) nicotinamide derivatives | Nicotinic acids, 2-amino-4-phenyl thiazoles | Coupling agents | Not specified |

| Various nicotinamide derivatives | Methyl nicotinate, Various amines/benzylamines | Novozym® 435 | 81.6–88.5% rsc.org |

| 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 2-mercapto-4-methyl-6-phenylnicotinonitrile, 2-chloro-N-(p-tolyl)acetamide | Triethylamine | 89% acs.org |

Derivatization and Prodrug Strategies for this compound

The modification of the this compound scaffold can lead to the development of new chemical entities with improved properties.

Synthesis of Novel Derivatives with Enhanced Pharmacological Profiles

The derivatization of the this compound structure can be explored to enhance its pharmacological profile. The reactive chlorine atom at the 2-position of the pyridine ring is a prime site for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

For instance, the chlorine atom can be displaced by amines, alcohols, or thiols to generate a library of new derivatives. These modifications can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

Structure-activity relationship (SAR) studies on related compounds, such as niclosamide (B1684120) derivatives, have shown that modifications to the N-phenyl ring can have a significant impact on biological activity. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives was found to modulate their activity as Forkhead Box M1 inhibitors. nih.gov Similarly, substituting the phenyl ring of this compound with different functional groups could lead to derivatives with enhanced potency or selectivity for a particular biological target.

While specific studies on the derivatization of this compound for enhanced pharmacological profiles are not widely reported, the general principles of medicinal chemistry suggest that such modifications hold promise for the discovery of new therapeutic agents.

The concept of prodrugs involves the chemical modification of a drug into an inactive form that is converted to the active drug within the body. acs.org This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, prodrug strategies could be designed to, for example, increase its aqueous solubility or enhance its permeability across biological membranes. One common approach is to attach a polar moiety, such as a phosphate (B84403) or an amino acid, to the molecule, which can be cleaved by enzymes in the body to release the active drug.

Another strategy could involve the use of hypoxia-activated prodrugs, where a bioreducible group is attached to the drug. acs.org These prodrugs are designed to be activated in the low-oxygen environment characteristic of solid tumors, thereby delivering the active drug selectively to the target site. acs.org

While no specific prodrugs of this compound have been described in the literature, the principles of prodrug design offer a viable path for optimizing its therapeutic potential.

Prodrug Design and Bioreversible Linkers

The transformation of a bioactive compound into a prodrug is a key strategy to overcome pharmacokinetic limitations. For this compound, the secondary amide linkage presents a prime site for the attachment of bioreversible linkers. The inherent stability of the amide bond, due to the low nucleophilicity of the amide nitrogen, makes it a challenging but rewarding target for prodrug design nih.gov.

One advanced approach involves the use of self-immolative linkers that are cleaved under specific physiological conditions, such as changes in pH. For instance, an N-acyl carbamate (B1207046) linker derived from p-hydroxybenzyl alcohol can be attached to the amide nitrogen of this compound. This system can be designed to be stable at physiological pH but to undergo a 1,6-elimination cascade in an acidic environment, such as that found in tumor tissues or lysosomes, thereby releasing the active parent drug nih.gov. The Linezolid antibiotic, which also contains a secondary amide, has been successfully used as a model to develop such pH-responsive self-immolative spacers nih.gov.

Another strategy employs photolabile linkers, such as those based on the 6-nitroveratryl (Nve) motif. These linkers allow for the release of the parent compound upon exposure to light, a technique valuable in experimental settings purdue.edu. The development of linkers like the 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) linker facilitates the efficient acylation of even sterically hindered amide-containing molecules, which could be applicable to this compound purdue.edu.

Table 1: Examples of Bioreversible Linker Strategies for Amide-Containing Compounds

| Linker Type | Cleavage Mechanism | Potential Application | Reference |

| N-acyl carbamate | pH-sensitive 1,6-elimination | Targeted release in acidic tissues (e.g., tumors) | nih.gov |

| 6-nitroveratryl (Nve) | Photolysis | Photocontrolled drug release | purdue.edu |

| 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) | Photolysis with improved acylation | Synthesis of C-terminally modified peptides | purdue.edu |

| Bis(2-sulfanylethyl)amide (SEA) | Thioester exchange at neutral pH | Peptide ligation and modification | sigmaaldrich.com |

Structural Modifications for Modulating Bioactivity

Structural modification is a cornerstone of medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, modifications can be envisioned at several positions on both the pyridine and phenyl rings to modulate its bioactivity.

Research on analogous structures provides a roadmap for potential modifications. For example, structure-guided modifications of a related benzamide, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, were performed to create selective inhibitors against the N-myristoyltransferase of the parasite Cryptosporidium parvum nih.gov. This work demonstrated that altering substituents could dramatically increase selectivity for the parasite enzyme over its human homologue. One derivative, compound 11f , achieved over 40-fold selectivity, validating the structure-based design approach nih.gov.

Table 2: Bioactivity of Structurally Modified Benzamide Inhibitors against C. parvum

| Compound | IC₅₀ (CpNMT) | Selectivity (vs. HsNMT1) | EC₅₀ (C. parvum growth) | Reference |

| 1 | - | - | - | nih.gov |

| 11e | 2.5 µM | ~5-fold | 6.9 µM | nih.gov |

| 11f | 2.8 µM | >40-fold | 16.4 µM | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, the introduction of substituents on the phenyl or pyridine ring could create a chiral center. More pertinently, nicotinamide derivatives can exhibit axial chirality (atropisomerism) due to restricted rotation around the C(pyridine)–C(amide) bond, particularly when bulky substituents are present at the 2-position of the pyridine ring and on the amide nitrogen researchgate.net.

Should a chiral variant of this compound be synthesized, stereoselective synthesis or chiral resolution would be necessary to isolate the individual enantiomers.

Chiral Resolution Techniques:

Diastereomeric Salt Formation : This is the most common method for resolving racemic mixtures wikipedia.org. It involves reacting the racemic compound with a single enantiomer of a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization wikipedia.orgresearchgate.net. The desired enantiomer is then recovered by removing the resolving agent.

Crystallization-Induced Asymmetric Transformation : For atropisomers that can racemize in solution, dynamic crystallization methods can be highly effective. Attrition-enhanced deracemization, or Viedma ripening, involves grinding a slurry of a racemic conglomerate (a mixture where enantiomers crystallize separately) under conditions that allow for racemization in the solution phase. This process can convert the entire mixture into a single, solid enantiomer researchgate.netpharmtech.com.

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP. While effective, it is often more costly for large-scale production compared to crystallization methods pharmtech.com.

Kinetic studies on axially chiral nicotinamides have shown that their chiral conformations can be stable for significant periods, with half-lives on the order of hours in solution, making their resolution feasible researchgate.net.

Process Chemistry Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. A common laboratory synthesis of this compound involves the reaction of 2-chloroisonicotinoyl chloride with aniline in the presence of a base like N,N-diisopropylethylamine (DIPEA) chemicalbook.com.

Key Considerations for Scale-Up:

Starting Material Sourcing : The availability and cost of starting materials like 2-chloronicotinic acid are critical. Various synthetic routes to 2-chloronicotinic acid exist, including the oxidation of 2-chloro-3-methylpyridine (B94477) or one-step oxidation of 2-chloro-3-alkyl pyridines using ozone patsnap.comgoogle.com. The chosen route must be cost-effective and avoid difficult-to-handle reagents or harsh conditions.

Reaction Conditions : The acylation reaction to form the amide bond can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions acs.org. This may involve slow, controlled addition of reagents and the use of jacketed reactors with precise temperature control. The reaction described uses 1,2-dichloroethane as a solvent and requires heating to 95 °C, which necessitates appropriate engineering controls for handling chlorinated solvents at high temperatures chemicalbook.com.

Workup and Purification : The reported purification method is recrystallization from a methanol/water mixture chemicalbook.com. On a large scale, this process must be optimized to maximize yield and purity while minimizing solvent waste. The filtration and drying steps must also be efficient and scalable.

Process Safety and Environmental Impact : The use of acyl chlorides requires measures to control exposure to the corrosive and moisture-sensitive reagent. The choice of solvents and reagents should favor those with lower toxicity and environmental impact, aligning with the principles of green chemistry google.com. Waste streams must be managed responsibly.

Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure complete conversion and identify the formation of any impurities, which is critical for process control and product quality acs.org.

Mechanistic Investigations of Biological Activity

Molecular Targets and Binding Mechanisms of 2-Chloro-N-phenylisonicotinamide

There is currently no available research identifying the specific molecular targets of this compound. Investigations into its binding mechanisms with enzymes, receptors, or other biological macromolecules have not been published.

Enzyme Inhibition and Modulation Studies

No studies have been found that investigate the inhibitory or modulatory effects of this compound on any specific enzymes.

Receptor Interactions and Signal Transduction Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any cellular receptors or its influence on signal transduction pathways.

Interaction with Key Biological Macromolecules

Details concerning the interaction of this compound with key biological macromolecules, such as proteins or nucleic acids, have not been determined or reported.

Cellular Mechanisms of Action

The cellular effects of this compound remain uncharacterized. Without foundational molecular data, it is not possible to delineate the specific cellular mechanisms through which this compound might exert biological activity.

Apoptosis Induction and Cell Cycle Modulation

There are no published studies demonstrating that this compound induces apoptosis or modulates the cell cycle in any cell lines.

Effects on Cellular Pathways and Gene Expression

The impact of this compound on cellular pathways and gene expression has not been the subject of any known scientific investigation.

Impact on Fungal Cell Wall and Biofilm Formation

While direct studies on the impact of this compound on the fungal cell wall and biofilm formation are not extensively documented in publicly available literature, research on closely related nicotinamide (B372718) and pyridine (B92270) carboxamide derivatives provides significant insights into its potential mechanisms of action.

Recent studies have focused on nicotinamide derivatives as a promising class of antifungal agents that specifically target the fungal cell wall. nih.gov In one such study, a series of nicotinamide analogues were synthesized and evaluated for their activity against Candida albicans. nih.govnih.gov A lead compound from this series, compound 16g (structure not fully specified in the abstract but a nicotinamide derivative), was found to exhibit potent fungicidal, anti-hyphal, and anti-biofilm activities. nih.gov Crucially, the mechanism was linked to the disruption of the C. albicans cell wall. nih.govnih.gov Microscopic analysis revealed that treatment with the compound led to broken cell edges and a thickening distance between the cell wall and cell membrane, indicating a loss of cell wall integrity. nih.gov This suggests that the nicotinamide scaffold, a core component of this compound, is a valid structural basis for developing agents that interfere with this essential fungal structure.

The ability to inhibit or eradicate biofilms is a critical attribute for an antifungal agent. Nicotinamide itself has demonstrated inhibitory effects on the growth, biofilm formation, and exopolysaccharide (EPS) production of Streptococcus mutans. nih.gov Although this study was on a bacterium, it highlights the potential of the core scaffold to interfere with the complex process of biofilm development. More relevant to fungal pathogens, the nicotinamide derivative 16g showed significant anti-biofilm activity against C. albicans. nih.gov Similarly, other research has identified novel 4-isocyanophenylamides that are capable of blocking biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). uniupo.it

Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. For the isonicotinamide (B137802) scaffold, QSAR studies have been employed to guide the design of new derivatives for various therapeutic targets, providing a framework for how this compound could be analyzed.

For instance, 2D and 3D-QSAR studies were conducted on a series of 1,3-thiazinan-3-yl isonicotinamide derivatives for their antitubercular activity targeting the enoyl acyl carrier protein reductase. nih.gov The resulting models showed high statistical significance, indicating that the topological, electrostatic, steric, and hydrophobic properties of the substituents around the isonicotinamide core are key determinants of activity. nih.gov Another study on 35 isonicotinamide derivatives as protein kinase inhibitors of GSK-3β, relevant to Alzheimer's disease, used partial least square (PLS) regression and artificial neural networks (ANN) to build robust predictive models (R² > 0.8). researchgate.net

In a 3D-QSAR study on isoxazole (B147169) derivatives, which share some structural similarities with substituted pyridines, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. mdpi.com The contour maps generated from these models highlighted the importance of hydrophobicity and electronegativity in specific regions of the molecules for their agonistic activity. mdpi.com

For this compound, a QSAR model would analyze descriptors such as:

Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 2-position of the pyridine ring.

Steric Factors: The size and shape of the N-phenyl group and the chloro substituent, which influence binding to a target protein.

By comparing these calculated descriptors with the measured biological activity of a series of related analogues, a QSAR model could predict the activity of new compounds and guide the optimization of the this compound structure for enhanced potency.

Pharmacophore Elucidation and Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While no specific pharmacophore model for this compound has been published, models for related structures and antifungal agents allow for the elucidation of its likely key features.

A typical pharmacophore for a kinase inhibitor, a common target for pyridyl-containing compounds, or an antifungal agent would include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Based on the structure of this compound, a hypothetical pharmacophore can be proposed:

Hydrogen Bond Donor (HBD): The amide N-H group is a strong hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen (C=O) and the pyridine ring nitrogen are both potential hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The phenyl ring and the 2-chloropyridine (B119429) ring constitute two distinct hydrophobic and aromatic regions that can engage in van der Waals or π-π stacking interactions with a biological target.

Studies on other heterocyclic compounds support this type of model. For example, a structure-based pharmacophore model used to identify antimalarial inhibitors targeting Plasmodium falciparum 5-aminolevulinate synthase revealed that pyridine scaffolds contributed significantly to strong binding affinity through hydrogen bonds and other interactions. nih.gov The development of dual-target antifungal inhibitors has also relied on constructing pharmacophore models that map out the required features to interact with enzymes like squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51). nih.gov

The specific spatial relationship between these features in this compound—the distance and angles between the HBD, HBAs, and aromatic rings—would define its unique pharmacophore and determine its target specificity.

Influence of Substituent Effects on Biological Activity

The biological activity of the isonicotinamide scaffold is highly dependent on the nature and position of its substituents. The N-phenyl and 2-chloro groups in this compound exert significant electronic and steric influences that modulate its chemical properties and biological interactions.

A study on nicotinamide derivatives as antifungal agents found that the position of substituents was critical for activity. nih.gov The lead compound, 16g , was identified after screening 37 derivatives, underscoring the sensitivity of the scaffold to structural modifications. nih.gov Similarly, in a series of pyridine carboxamides designed as SDH inhibitors, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (a structural isomer of a related compound) showed potent activity, highlighting the role of the chlorine atom and the substituted phenyl ring in achieving efficacy. nih.gov

The key substituent effects in this compound are:

2-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which decreases the basicity of the pyridine nitrogen. This can affect how the molecule interacts with metal ions or hydrogen bond donors in an enzyme's active site. Its position at the C2-position, adjacent to the ring nitrogen, has a pronounced electronic effect.

N-Phenyl Substituent: The phenyl group is a bulky, hydrophobic substituent that dictates a specific conformation of the molecule. It can participate in hydrophobic or aromatic stacking interactions within a binding pocket. Substitution on this phenyl ring is a common strategy for modulating activity and physicochemical properties in related compounds.

The table below illustrates how different substituents on the core pyridyl carboxamide scaffold influence biological activity, drawing from research on related compounds.

| Compound/Series | Core Scaffold | Key Substituents | Observed Biological Activity/Property | Reference(s) |

| Nicotinamide Derivatives | Nicotinamide | Varies; Isopropyl and amino groups noted as critical | Antifungal against C. albicans via cell wall disruption | nih.gov |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Nicotinamide | 6-chloro, N-(2-aminophenyl)phenyl | Antifungal against B. cinerea (SDH inhibitor) | nih.gov |

| 6-Substituted Nicotine Derivatives | Pyridine | Varies at 6-position (e.g., -H, -Br, -CN) | Modulated affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) | researchgate.net |

| Pyridyl-Oxazole Carboxamides | Pyridine Carboxamide | Varies; oxazole (B20620) and substituted phenyl groups | Fungicidal against Botrytis cinerea and Rhizoctonia solani | mdpi.com |

This data collectively shows that substitutions on both the pyridine ring and the amide nitrogen are powerful tools for tuning the biological profile of this class of compounds.

Pyridyl, Isonicotinamide, and Related Scaffolds in Medicinal Chemistry

The pyridyl and isonicotinamide scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. tandfonline.comacs.org Their presence in numerous approved drugs and clinical candidates validates their versatility and utility in drug discovery.

The pyridine ring is a bioisostere of a phenyl ring but with distinct properties: it is more polar, capable of acting as a hydrogen bond acceptor via its nitrogen atom, and can be a ligand for metal ions in metalloenzymes. The carboxamide linker provides a rigid planar unit with both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, making it ideal for anchoring a molecule within a protein's binding site.

The combination of these features in the isonicotinamide scaffold has led to the development of compounds with diverse therapeutic applications:

Anticancer Agents: Pyridyl isonicotinamide structures have been identified as inhibitors of RAF kinase, a key target in cancer therapy. tandfonline.com Other nicotinamide derivatives have been synthesized as potent inhibitors of VEGFR-2, a receptor tyrosine kinase involved in tumor angiogenesis. mdpi.com

Antifungal Agents: As discussed, nicotinamide and pyridine carboxamide derivatives are being actively explored as antifungal agents that work by disrupting the cell wall or inhibiting key enzymes like succinate (B1194679) dehydrogenase. nih.govnih.gov

Pain Therapeutics: Through scaffold hopping, a trifluoromethyl pyridine carboxamide core was developed into a potent and highly selective inhibitor of the Nav1.8 sodium channel, a validated target for treating acute and chronic pain. nih.gov

Antibacterial Agents: The pyridine-carboxamide moiety is a core component of Isoniazid, a frontline drug for tuberculosis. More broadly, pyridine derivatives have shown a wide range of antibacterial activities. tandfonline.com

Antiviral and Anti-inflammatory agents: The broad biological profile of pyridine derivatives includes antiviral and anti-inflammatory activities, among others. tandfonline.com

Furthermore, the physicochemical properties of isonicotinamide make it an excellent co-crystal former, allowing for the engineering of pharmaceutical co-crystals with improved properties like solubility and stability. researchgate.net The rich history and continued success of these scaffolds in generating bioactive molecules underscore the potential of this compound as a basis for further medicinal chemistry exploration.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations of 2-Chloro-N-phenylisonicotinamide

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interactions and Binding Affinity Predictions

For a hypothetical docking of this compound, one would expect the amide group to participate in hydrogen bonding, with the nitrogen atom acting as a donor and the carbonyl oxygen as an acceptor. The phenyl and chloro-substituted pyridine (B92270) rings would likely engage in hydrophobic and aromatic stacking interactions with nonpolar and aromatic residues in the protein's binding pocket.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Pyridine Nitrogen |

| Hydrophobic | Phenyl Ring, Pyridine Ring |

| Aromatic (π-π) | Phenyl Ring, Pyridine Ring |

| Halogen Bond | Chlorine Atom |

Identification of Putative Binding Sites

A primary outcome of molecular docking is the identification of the putative binding site of a ligand on a protein. The algorithm samples numerous conformations and orientations of the ligand within the protein's structure, and the most energetically favorable poses suggest the likely binding location. In studies of similar chloro-substituted aromatic amides, the binding sites are often well-defined pockets containing a specific array of amino acid residues that complement the ligand's shape and chemical properties. For this compound, a putative binding site would likely be a cavity that can accommodate the two aromatic rings and present appropriate residues for the interactions described above.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational dynamics and stability of molecular systems over time. This method is often used to refine the results of molecular docking by observing the behavior of the ligand-protein complex in a simulated physiological environment.

Conformational Dynamics and Stability of Ligand-Target Complexes

MD simulations on ligand-protein complexes, such as those performed on related nitrobenzamide derivatives, often analyze the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile for the ligand within the binding pocket suggests that it remains bound in a consistent orientation, indicating a stable interaction. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more dynamic picture than the static view offered by molecular docking.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic properties.

Studies on analogous compounds, like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have utilized DFT to optimize the molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

For this compound, DFT calculations could provide precise information on bond lengths, bond angles, and dihedral angles. Analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of charge across the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding its interaction with a biological target.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to avoid late-stage failures. researchgate.netresearchgate.net In silico tools use computational models to estimate these pharmacokinetic parameters from a molecule's structure before it is even synthesized. mdpi.com

For this compound, a full in silico ADME profile would be generated using software platforms like SwissADME or PreADMET. mdpi.comnih.govnih.gov These programs calculate key physicochemical and pharmacokinetic descriptors. While a specific study on this compound is not available, the table below outlines the critical ADME parameters that would be assessed.

Table 3: Predicted ADME Properties for a Drug Candidate like this compound

| Parameter | Description | Significance for Drug Viability |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences solubility, absorption, and membrane permeability. A balanced LogP is often desired. |

| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water. | Poor solubility can lead to low absorption and bioavailability. |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High absorption is crucial for orally administered drugs. |

| BBB Permeability | Predicts the ability to cross the blood-brain barrier. | Essential for drugs targeting the central nervous system (CNS), but undesirable for peripherally acting drugs. |

| CYP Inhibition | Predicts interaction with Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Inhibition can lead to drug-drug interactions and altered metabolism. nih.gov |

| Drug-Likeness | Evaluation based on rules like Lipinski's Rule of Five. | Assesses if the compound has physicochemical properties similar to known oral drugs. nih.gov |

| Bioavailability Score | An overall score estimating the fraction of an administered dose that reaches systemic circulation. | Combines multiple parameters to give a general prediction of oral bioavailability. nih.gov |

Advanced Analytical Methodologies for 2 Chloro N Phenylisonicotinamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate 2-Chloro-N-phenylisonicotinamide from reaction mixtures, synthetic byproducts, or metabolites. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are the most common and versatile techniques for the analysis of non-volatile or thermally sensitive compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a molecule with the structure of this compound, which possesses both polar (amide, pyridine (B92270) nitrogen) and non-polar (phenyl and pyridine rings) regions, reversed-phase (RP) HPLC is the most suitable approach. In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions, with more polar compounds eluting earlier.

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. A UPLC system is engineered to handle the higher backpressures generated by these columns. While specific application notes for this compound are not prevalent in publicly accessible literature, a typical RP-HPLC/UPLC method would be developed using the following parameters:

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane) | Non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar mobile phase; gradient elution allows for efficient separation of compounds with varying polarities. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | The aromatic rings in the compound allow for strong ultraviolet absorbance for detection and quantification. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

| Flow Rate | 1.0 mL/min (HPLC), 0.3-0.5 mL/min (UPLC) | Optimized for separation efficiency and analysis time. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. A sample is vaporized and injected into the head of a chromatographic column, where separation occurs based on the compound's boiling point and interaction with the stationary phase.

The direct analysis of this compound by GC can be challenging. Amide functional groups can exhibit poor peak shape and thermal degradation at the high temperatures often required for elution. While its volatility may be sufficient for GC, it is common for similar amide-containing pharmaceuticals to undergo a derivatization step to improve their thermal stability and chromatographic behavior. This involves converting the N-H group of the amide to a less polar, more volatile derivative (e.g., a silyl derivative). However, without derivatization, a high-temperature capillary column with a thermally stable stationary phase would be necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase (like bare silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. HILIC is ideal for separating very polar compounds that are poorly retained in reversed-phase chromatography.

Given that this compound is a moderately polar compound with significant non-polar character, it is generally well-retained and analyzed by reversed-phase methods. Therefore, HILIC would not typically be the primary chromatographic mode for its analysis unless studying it in the context of highly polar metabolites or in a complex polar matrix where RP-HPLC provides insufficient retention.

Coupling chromatographic separation with mass spectrometry (MS) detection provides a powerful tool for both quantification and structural identification. The chromatograph separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. In a documented synthesis, the compound was analyzed by LC-MS, providing key verification data. chemicalbook.com Using electrospray ionization (ESI) in positive mode, the compound is readily protonated to form the molecular ion [M+H]⁺.

| Technique | Parameter | Observed Value | Reference |

| LC-MS | Retention Time (RT) | 0.87 min | chemicalbook.com |

| LC-MS (ES+) | Mass-to-Charge Ratio (m/z) | 233.1 ([M+H]⁺) | chemicalbook.com |

Further analysis using tandem mass spectrometry (LC-MS/MS) would involve isolating the parent ion (m/z 233) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This provides a highly selective and sensitive method for quantification and confirmation of the compound's identity. While experimental fragmentation data is not widely published, a predicted fragmentation pattern can be proposed based on the molecule's structure.

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 198 | Loss of Cl |

| 139 | [C₅H₃ClNCO]⁺ |

| 111 | [C₅H₃ClN]⁺ (Chloropyridine fragment) |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | [C₆H₅]⁺ (Phenyl group) |

Gas Chromatography-Mass Spectrometry (GC-MS) could be used if the challenges of thermal stability are overcome, potentially through derivatization as mentioned previously. GC-MS provides excellent separation efficiency and highly detailed mass spectra that can be compared against spectral libraries for identification.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. Both ¹H (proton) and ¹³C NMR are routinely used to characterize compounds like this compound.

Although a fully assigned, peer-reviewed spectrum for this specific compound is not available in common databases, the expected chemical shifts for its protons and carbons can be predicted based on the known effects of its constituent functional groups. The electron-withdrawing effects of the chlorine atom, the pyridine nitrogen, and the carbonyl group, as well as the magnetic anisotropy of the aromatic rings, all influence the chemical shifts.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the phenyl ring, as well as a broad singlet for the amide N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Amide (N-H) | 9.0 - 10.5 | Broad Singlet (br s) |

| Pyridine H6 | 8.5 - 8.7 | Doublet (d) |

| Pyridine H3 | 8.2 - 8.4 | Singlet (s) or narrow Doublet |

| Phenyl H2', H6' | 7.6 - 7.8 | Doublet (d) |

| Phenyl H4' | 7.3 - 7.5 | Triplet (t) |

| Pyridine H5 | 7.2 - 7.4 | Doublet (d) |

| Phenyl H3', H5' | 7.1 - 7.3 | Triplet (t) |

Predicted ¹³C NMR Data: The ¹³C NMR spectrum will show signals for each of the 12 unique carbon atoms in the molecule (assuming no accidental equivalence). The carbonyl carbon and the carbons attached to the chlorine and nitrogen atoms are expected to be the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 163 - 168 |

| Pyridine C2 | 150 - 155 |

| Pyridine C4 | 148 - 152 |

| Pyridine C6 | 147 - 150 |

| Phenyl C1' | 137 - 140 |

| Phenyl C3', C5' | 128 - 130 |

| Pyridine C5 | 123 - 126 |

| Phenyl C2', C6' | 120 - 123 |

| Phenyl C4' | 118 - 121 |

| Pyridine C3 | 115 - 118 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its characteristic functional groups. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The key functional groups within this compound—the amide linkage, the phenyl ring, and the chlorinated pyridine ring—give rise to a unique and predictable vibrational spectrum. The N-H stretching vibration of the secondary amide typically appears as a distinct band in the region of 3350–3150 cm⁻¹. The amide C=O stretching (Amide I band) is one of the most intense absorptions, expected around 1650 cm⁻¹, while the N-H bending coupled with C-N stretching (Amide II band) is anticipated near 1550 cm⁻¹. Vibrations corresponding to the aromatic C=C bonds of the phenyl and pyridine rings are expected in the 1600–1450 cm⁻¹ region. Furthermore, C-H stretching from the aromatic rings will be observed above 3000 cm⁻¹, and the C-Cl stretching vibration will produce a characteristic signal in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Secondary Amide (-CONH-) | 3350 - 3150 | IR, Raman |

| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3100 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1650 | IR |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | IR, Raman |

| N-H Bend (Amide II) | Secondary Amide (-CONH-) | ~1550 | IR |

| C-N Stretch | Amide & Pyridine Ring | 1300 - 1200 | IR |

| C-Cl Stretch | Chlorinated Pyridine | < 800 | IR |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about a compound's molecular weight and elemental composition. For this compound (molecular formula C₁₂H₉ClN₂O), mass spectrometry is indispensable for confirming its identity.

In typical analysis using electrospray ionization (ESI), the molecule is expected to be detected as a protonated molecular ion, [M+H]⁺. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks separated by approximately 2 Da and a relative intensity ratio of about 3:1. Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) has identified the protonated molecule [M+H]⁺ at an m/z of 233.1. acs.org

High-Resolution Mass Spectrometry (HRMS) elevates this analysis by providing highly accurate mass measurements, typically to within a few parts per million (ppm). pressbooks.pubnih.gov This precision allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. HRMS is also crucial for structural elucidation through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of daughter ions, revealing details about the molecule's connectivity.

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₂H₉ClN₂O | --- |

| Monoisotopic Mass (for ³⁵Cl) | 232.0403 Da | The calculated exact mass of the most abundant isotopic species. |

| Observed Ion (ESI+) | 233.1 m/z acs.org | The protonated molecular ion [M+H]⁺ observed in LC-MS analysis. |

| Isotopic Pattern | M, M+2 | Characteristic pattern for a monochlorinated compound with an approximate 3:1 intensity ratio. |

| Potential Fragments (MS/MS) | C₇H₆NO⁺, C₅H₃ClN⁺ | Fragments corresponding to the benzamide moiety and the chloropyridine moiety, respectively. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The structure of this compound contains several chromophores—the phenyl ring, the pyridine ring, and the amide carbonyl group—which are conjugated, leading to characteristic absorption bands.

The molecule is expected to exhibit two main types of electronic transitions: π→π* and n→π. The π→π transitions, which are typically of high intensity, arise from the promotion of electrons in the conjugated aromatic system. These are expected to produce strong absorption bands in the UV region. The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band, often at a longer wavelength than the π→π* transitions. mdpi.com The extent of conjugation in the molecule influences the energy of these transitions, with more extensive conjugation generally shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Associated Chromophore | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| π→π* | Conjugated Phenyl-Amide-Pyridine System | ~230 - 280 | High |

| n→π* | Amide Carbonyl (C=O) | ~280 - 320 | Low |

Electrochemical Methods for Analysis

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and polarography can be applied to study the redox behavior of this compound. The electroactivity of the molecule is primarily associated with the pyridine ring, which is known to be reducible, and potentially the phenylamine moiety, which can be oxidized.

Studies on related isonicotinamide (B137802) and nicotinamide (B372718) derivatives have demonstrated that the pyridine ring can undergo reduction at an electrode surface. acs.orgnih.gov The specific potential at which this occurs depends on factors like pH and the electrode material. Voltammetric techniques can be used to determine the reduction potential and to develop quantitative analytical methods. For instance, DPV is often employed for quantitative analysis due to its high sensitivity and good resolution. mdpi.com The development of chemically modified electrodes can further enhance the sensitivity and selectivity of the determination.

Table 4: Potential Electrochemical Methods for this compound Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Redox potentials, reversibility of electron transfer, reaction mechanisms. |

| Differential Pulse Voltammetry (DPV) | Superimposes potential pulses on a linear potential ramp, measuring current before and after each pulse. | High-sensitivity quantitative analysis, determination of concentration. |

| Polarography | Voltammetry using a dropping mercury electrode. | Quantitative analysis of reducible species like the pyridine ring. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex samples. ijpsjournal.comchromatographytoday.com These methods combine the high resolving power of chromatography with the specificity of spectroscopic detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in this regard. It separates the target compound from a mixture using High-Performance Liquid Chromatography (HPLC), after which the eluent is directed into a mass spectrometer for identification and quantification. As noted previously, LC-MS analysis has been successfully used to identify this compound. acs.org The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and is the gold standard for quantitative analysis in complex matrices. nih.goviosrjournals.org

Other relevant hyphenated techniques include LC-Diode Array Detection (LC-DAD), which provides UV-Vis spectra for separated peaks, aiding in peak identification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially requiring derivatization of the amide group to increase volatility. nih.goviosrjournals.org The combination of these powerful techniques allows for a comprehensive analytical profile of this compound, ensuring accurate identification and quantification. ijnrd.org

Table 5: Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Application |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation, molecular weight confirmation, and quantification. acs.orgiosrjournals.org |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Highly selective and sensitive quantification, structural confirmation. nih.gov |

| LC-DAD/UV | Liquid Chromatography | UV-Vis Spectroscopy | Purity analysis, quantification, and tentative identification based on UV spectrum. nih.gov |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives, identification based on fragmentation patterns. iosrjournals.org |

Preclinical Research and Therapeutic Potential

In Vitro Pharmacological Profiling of 2-Chloro-N-phenylisonicotinamide

The in vitro assessment of a compound is fundamental to characterizing its biological effects at a cellular and molecular level. The following subsections outline the available research on this compound and its analogues across various biological assays.

Cell-Based Assays and Cytotoxicity Studies

Information regarding the specific cytotoxicity of this compound against human cell lines is not extensively available in the reviewed scientific literature. However, studies on the broader class of nicotinamides and benzamides suggest potential effects on cell viability. Research has indicated that these classes of compounds may induce apoptosis and inhibit the transcription factor NF-kappaB, which plays a role in both inflammation and cell survival. nih.gov For instance, the N-substituted benzamide, metoclopramide, was shown to inhibit NF-kappaB in HeLa cells at concentrations of 100-200 µM. nih.gov This suggests a potential mechanism by which related compounds might exert cytotoxic effects, though direct evidence for this compound is pending.

Enzyme Inhibition Assays

Direct enzymatic inhibition data for this compound is limited in the available literature. However, research on structurally similar compounds provides insights into potential enzymatic targets. In silico studies of the analogue 2-chloro-N-phenylacetamide suggest that its antifungal mechanism may involve the inhibition of dihydrofolate reductase (DHFR). nih.gov Further investigation into its activity against Aspergillus flavus pointed towards the possible inhibition of thymidylate synthase as a mechanism of action. researchgate.net

Additionally, derivatives of 2-chloro-N,N-diphenylacetamide have been evaluated through molecular docking for their potential to inhibit cyclooxygenase enzymes, COX-1 and COX-2, which are key targets for anti-inflammatory drugs. orientjchem.org The broader class of nicotinamides has also been shown to possess anti-inflammatory properties through the inhibition of the transcription factor NF-kappaB. nih.gov These findings suggest that the 2-chloro-N-phenylamide scaffold may interact with various key enzymes, although specific IC₅₀ values and direct inhibitory constants for this compound have not been reported. wikipedia.orgnih.govnih.govplos.org

Antimicrobial and Antifungal Activity Evaluations

While data on the antimicrobial properties of this compound is scarce, significant research has been conducted on the antifungal activity of its close structural analogue, 2-chloro-N-phenylacetamide. This compound has demonstrated notable efficacy against various fungal pathogens.

Studies have shown that 2-chloro-N-phenylacetamide exhibits inhibitory activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brscielo.brnih.gov The minimum inhibitory concentration (MIC) for these species was found to range from 128 to 256 µg/mL, with a minimum fungicidal concentration (MFC) ranging from 512 to 1,024 µg/mL. scielo.brscielo.brnih.gov Against Candida tropicalis, MIC values ranged from 16 to 256 µg/ml. nih.gov The compound also showed activity against Aspergillus flavus strains, with MIC values between 16 and 256 μg/mL and MFC values between 32 and 512 μg/mL. researchgate.net

Furthermore, 2-chloro-N-phenylacetamide has been shown to be effective against fungal biofilms. It inhibited up to 92% of biofilm formation and disrupted up to 87% of pre-formed biofilms of C. albicans and C. parapsilosis. scielo.brscielo.brnih.gov The compound also reduced the production of virulence structures in a concentration-dependent manner. nih.gov Interestingly, its mechanism of action does not appear to involve binding to ergosterol (B1671047) or damaging the fungal cell wall. scielo.brnih.gov However, antagonism was observed when the compound was combined with amphotericin B and fluconazole, suggesting its use as a standalone agent. scielo.brnih.gov

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 | scielo.brscielo.br |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | scielo.brscielo.br |

| Candida tropicalis | 16 - 256 | Not Reported | nih.gov |

Anti-inflammatory and Analgesic Effects

The direct anti-inflammatory and analgesic properties of this compound have not been detailed in the examined literature. However, the core chemical structure is found in molecules with known biological activities in these areas. The parent molecule, 2-chloro-N-phenylacetamide, is utilized as a key intermediate in the synthesis of compounds with demonstrated anti-inflammatory and analgesic effects. scielo.br

Studies on the broader chemical classes of nicotinamides and benzamides indicate they possess potent anti-inflammatory properties. nih.gov This activity is attributed to the dose-dependent inhibition of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), which is regulated by the transcription factor NF-kappaB. nih.gov For example, nicotinamide (B372718) and N-substituted benzamides inhibited lipopolysaccharide-induced TNF-α in mice. nih.gov

Furthermore, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for analgesic activity using the hot plate model and for their potential to inhibit COX-1 and COX-2 enzymes. orientjchem.org Similarly, a series of 2-phenoxynicotinic acid hydrazides, which share the nicotinic acid core, were synthesized and showed analgesic and anti-inflammatory activities, with the most active compounds exhibiting moderate to good inhibition of COX-1. nih.gov These findings suggest a potential, yet unconfirmed, role for this compound in modulating inflammatory and pain pathways.

Antitubercular and Antimalarial Activity

There is no specific information in the reviewed scientific literature regarding the antitubercular or antimalarial activity of this compound.

Screening programs for new therapeutic agents are ongoing for both tuberculosis and malaria. nih.govnih.govplos.orgnih.gov Research into related chemical structures has identified some activity. For instance, a series of thiocarbamide derivatives containing a 2-chloroquinoline (B121035) moiety demonstrated moderate to good in vitro activity against Mycobacterium tuberculosis, with the most active compounds showing a MIC of 50 μg/mL. nih.gov However, these compounds are structurally distinct from this compound. Without direct screening data, the potential for antitubercular or antimalarial efficacy of this compound remains speculative.

In Vivo Pharmacological Investigations

Published in vivo pharmacological data for this compound is not available in the current body of scientific literature. However, in vivo studies on related compounds provide some context for potential biological effects.

In the area of analgesia, novel derivatives of 2-chloro-N,N-diphenylacetamide were assessed for analgesic action using the hot plate method in animal models, with one compound showing significant analgesic response when compared to the standard drug, diclofenac. orientjchem.org For anti-inflammatory effects, in vivo studies have shown that nicotinamides and certain benzamides can prevent lung edema in rats and inhibit TNF-alpha production in mice, demonstrating systemic anti-inflammatory activity. nih.gov Furthermore, a complex thiazole-5-carboxamide (B1230067) derivative, BMS-354825, which contains a chloro-phenyl moiety, was found to be orally active in a K562 xenograft model, leading to complete tumor regressions. nih.gov These examples highlight the potential for compounds containing the chloro-phenylamide structure to be pharmacologically active in vivo, though specific investigations for this compound are required.

Animal Models of Disease (e.g., leukemia, prostate cancer, fungal infections)

There are no publicly available scientific studies that have investigated the efficacy or mechanism of action of this compound in animal models of leukemia, prostate cancer, or fungal infections. General research into animal models for these diseases is extensive, utilizing various murine and other models to test novel therapeutic agents. For instance, xenograft and genetically engineered mouse models are standard for evaluating potential treatments for leukemia and prostate cancer. nih.govchemicalbook.comnih.govnih.gov Similarly, models of fungal infections, such as those for Candida or Cryptococcus species, are well-established to assess antifungal compounds. europa.eu However, the application of these models to study this compound has not been reported in the accessible literature.

While studies on structurally related compounds exist, such as the antifungal activity of 2-chloro-N-phenylacetamide against Candida species, these findings cannot be directly extrapolated to this compound due to differences in chemical structure that can significantly alter biological activity.

Efficacy Studies and Dose-Response Relationships

Consistent with the lack of animal model data, there are no published efficacy studies for this compound. Therefore, dose-response relationships, which are critical for determining the potency and maximal effect of a potential therapeutic agent, have not been established. The determination of such relationships is a fundamental step in preclinical development, and the absence of this data indicates that the compound is at a very early stage of investigation, if any formal preclinical evaluation is underway.

Toxicological Assessments

A thorough toxicological assessment is crucial for the development of any new chemical entity intended for therapeutic use. For this compound, specific data on its toxicological profile is not available in the public domain.

Genotoxicity and Mutagenicity Studies

No studies assessing the genotoxic or mutagenic potential of this compound have been found. Such studies, including bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration tests, are standard for evaluating a compound's potential to cause genetic damage. A safety data sheet for a related compound, 2-Chloro-N,3-dimethyl-N-phenylisonicotinamide, explicitly states "no data available" for germ cell mutagenicity, which may suggest a general lack of data for this class of compounds.

In Vitro and In Vivo Toxicity Profiling

There is no specific publicly available in vitro or in vivo toxicity data for this compound. Toxicity profiling typically involves testing the compound against various cell lines to determine cytotoxicity and conducting studies in animals to identify potential target organs of toxicity and to establish a preliminary safety profile. While toxicity data exists for other chlorinated aromatic compounds, these are not directly applicable to this compound.

Safety Pharmacology Considerations

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. There is no information available regarding the safety pharmacology of this compound. These studies would typically assess effects on the cardiovascular, respiratory, and central nervous systems.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. These pathways are crucial for determining the persistence and transformation of a substance in soil and water.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the surrounding medium (acidic, neutral, or alkaline conditions) and temperature. For 2-Chloro-N-phenylisonicotinamide, the amide and the chloro-pyridine functionalities could potentially be susceptible to hydrolysis. However, no specific studies detailing the hydrolysis rates or half-lives at different pH values for this compound have been found.

Data Table: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (t½) | Degradation Products |

|---|

Photolysis (Direct and Indirect)

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves other light-absorbing substances in the environment (photosensitizers) that initiate the degradation. The aromatic rings and the chlorine substituent in this compound suggest a potential for photolytic degradation. Nevertheless, specific quantum yields, degradation rates, and photoproducts for this compound under various light conditions are not documented in available literature.

Data Table: Photolysis of this compound

| Medium | Light Source/Wavelength | Quantum Yield | Half-life (t½) | Photoproducts |

|---|

Oxidation Processes

Chemical oxidation in the environment, often mediated by reactive oxygen species like hydroxyl radicals (•OH), can be a significant degradation pathway for organic compounds. The susceptibility of this compound to such oxidation processes has not been specifically investigated or reported.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Microbial Degradation in Soil and Water Systems

The biodegradation of a compound in soil and aquatic environments is a key factor in its environmental persistence. Studies typically determine the rate of degradation (e.g., half-life) in different types of soil and water under aerobic and anaerobic conditions. For this compound, there is a lack of published studies identifying specific microbial strains capable of its degradation or reporting its rate of disappearance from soil and water systems.

Data Table: Microbial Degradation of this compound

| System | Conditions | Inoculum | Half-life (t½) | Metabolites |

|---|---|---|---|---|

| Soil | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Enzymatic Biotransformations

The breakdown of chemical compounds by microorganisms is facilitated by specific enzymes that catalyze reactions such as hydrolysis, oxidation, and reduction. Identifying the enzymes and the resulting transformation products is essential for understanding the complete degradation pathway. There is no information available on the specific enzymes or metabolic pathways involved in the biotransformation of this compound.

Sorption and Mobility in Environmental Compartments

The movement of this compound through soil and its partitioning between soil, water, and sediment are critical factors in determining its environmental distribution and potential for groundwater contamination. This behavior is primarily governed by its sorption characteristics.

Sorption to Soil and Sediment:

The sorption of organic compounds to soil and sediment is largely influenced by their hydrophobicity, which is indicated by the octanol-water partition coefficient (Kow), and the organic carbon content of the soil. For this compound, a quantitative structure-activity relationship (QSAR) model can be used to estimate its Log Kow. Based on its structure, which includes a chlorinated pyridine (B92270) ring and a phenyl group, the compound is expected to have a moderate to high Log Kow value, suggesting a tendency to adsorb to organic matter in soil and sediment.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the leaching potential of a substance. It can be estimated from the Kow value. A higher Koc value indicates stronger binding to soil and less mobility. For compounds structurally similar to this compound, such as some phenylurea and chlorinated pyridine herbicides, Koc values can range from moderate to high. This suggests that this compound is likely to be moderately mobile to immobile in most soils, with its mobility decreasing in soils with higher organic carbon content.

Mobility in Aquatic Systems:

In aquatic environments, this compound is expected to partition from the water column to sediment, especially in systems with high organic content in the sediment. This partitioning behavior would reduce its concentration in the water and limit its transport downstream.

| Parameter | Estimated Value/Behavior | Implication for Environmental Fate |